Adenosine, 5'-deoxy-5',5'-difluoro-
Adenosine, 5'-deoxy-5',5'-difluoro-
Brand Name:
Vulcanchem
CAS No.:
131077-98-0
VCID:
VC21169143
InChI:
InChI=1S/C10H11F2N5O3/c11-7(12)6-4(18)5(19)10(20-6)17-2-16-3-8(13)14-1-15-9(3)17/h1-2,4-7,10,18-19H,(H2,13,14,15)/t4-,5+,6-,10+/m0/s1
SMILES:
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(F)F)O)O)N
Molecular Formula:
C10H11F2N5O3
Molecular Weight:
287.22 g/mol
Adenosine, 5'-deoxy-5',5'-difluoro-
CAS No.: 131077-98-0
Cat. No.: VC21169143
Molecular Formula: C10H11F2N5O3
Molecular Weight: 287.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131077-98-0 |
|---|---|
| Molecular Formula | C10H11F2N5O3 |
| Molecular Weight | 287.22 g/mol |
| IUPAC Name | (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(difluoromethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C10H11F2N5O3/c11-7(12)6-4(18)5(19)10(20-6)17-2-16-3-8(13)14-1-15-9(3)17/h1-2,4-7,10,18-19H,(H2,13,14,15)/t4-,5+,6-,10+/m0/s1 |
| Standard InChI Key | YQLJSFYLQCBEKY-LKCKTBJASA-N |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(F)F)O)O)N |
| SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(F)F)O)O)N |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(F)F)O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator